(+)-Medioresinol

Descripción

Medioresinol has been reported in Gnetum montanum, Aralia bipinnata, and other organisms with data available.

has both leishmanicidal and antifungal activities; isolated from Sambucus williamsii; structure in first source

Propiedades

IUPAC Name |

4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOBNGRIBLNUKN-BMHXQBNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

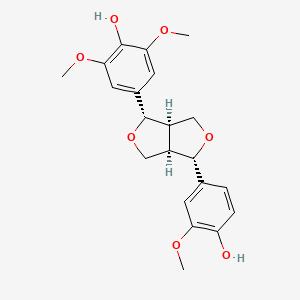

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961334 |

Source

|

| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40957-99-1 |

Source

|

| Record name | (+)-Medioresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medioresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medioresinol, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J74JLA8FFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (+)-Medioresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medioresinol is a furofuran lignan, a class of phenylpropanoid dimers found in various plant species. Lignans have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. (+)-Medioresinol, in particular, has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of (+)-medioresinol and a detailed exploration of its biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, plant biology, and drug discovery.

Natural Sources of (+)-Medioresinol

(+)-Medioresinol has been identified in a variety of plant species, often accumulating in specific tissues. The table below summarizes the known natural sources of this compound. The concentration of (+)-medioresinol can vary significantly depending on the plant species, geographical location, and developmental stage of the plant.

| Plant Family | Plant Species | Plant Part(s) | Reference(s) |

| Adoxaceae | Sambucus williamsii | Stem bark | [1][2][3] |

| Eucommiaceae | Eucommia ulmoides | Bark | [4][5] |

| Gnetaceae | Gnetum montanum | ||

| Araliaceae | Aralia bipinnata | ||

| Pedaliaceae | Sesamum indicum (Sesame) | Seeds (minor amounts) | [6] |

Biosynthesis of (+)-Medioresinol

The biosynthesis of (+)-medioresinol is a multi-step process that originates from the general phenylpropanoid pathway. The pathway involves the conversion of the amino acid L-phenylalanine into monolignols, which then undergo oxidative coupling and subsequent enzymatic modifications to form the diverse array of lignans.

The biosynthesis of (+)-medioresinol can be divided into three main stages:

-

Phenylpropanoid Pathway: This well-established pathway synthesizes the monolignol precursors, primarily coniferyl alcohol.

-

Oxidative Dimerization to (+)-Pinoresinol: Two molecules of coniferyl alcohol are coupled to form the central lignan intermediate, (+)-pinoresinol.

-

Post-Pinoresinol Modifications: A series of enzymatic reactions, including reduction and hydroxylation/methylation, convert (+)-pinoresinol into (+)-medioresinol.

Biosynthetic Pathway of (+)-Medioresinol

Figure 1. Biosynthetic pathway of (+)-Medioresinol.

The key enzymatic steps in the biosynthesis of (+)-medioresinol are catalyzed by:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) and p-Coumarate 3-Hydroxylase (C3H): These cytochrome P450 monooxygenases introduce hydroxyl groups onto the aromatic ring.

-

4-Coumarate:CoA Ligase (4CL): Activates the carboxyl group of p-coumaric acid by forming a CoA thioester.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): Reduce the CoA thioester to an aldehyde and then to an alcohol, yielding coniferyl alcohol.

-

Laccases/Peroxidases and Dirigent Proteins (DPs): Laccases or peroxidases catalyze the oxidation of coniferyl alcohol to form radicals. Dirigent proteins then guide the stereoselective coupling of these radicals to form (+)-pinoresinol[3][4][7][8]. In the absence of DPs, a racemic mixture of pinoresinol is formed.

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of the furan rings of pinoresinol to first form lariciresinol and then secoisolariciresinol[9][10][11][12][13][14][15]. The stereospecificity of PLRs is crucial in determining the enantiomeric form of the resulting lignans[10][11].

-

Ferulate 5-Hydroxylase (F5H)/Coniferaldehyde 5-Hydroxylase (CAld5H): This cytochrome P450 enzyme is critical for the formation of the syringyl moiety of (+)-medioresinol. It hydroxylates coniferaldehyde at the 5-position to produce 5-hydroxyconiferaldehyde[16][17][18][19][20][21][22].

-

Caffeic Acid O-Methyltransferase (COMT): This enzyme methylates the newly introduced 5-hydroxyl group of 5-hydroxyconiferaldehyde to yield sinapaldehyde[9][16][23][24][25][26]. Sinapaldehyde is then reduced to sinapyl alcohol by CAD. The formation of the syringyl unit in (+)-medioresinol likely involves a similar hydroxylation and methylation sequence on a pinoresinol- or lariciresinol-type intermediate, although the exact substrate for these enzymes in the context of medioresinol biosynthesis is still under investigation.

-

Hypothetical Reductase/Oxidase: The final conversion of a lariciresinol-like precursor with one guaiacyl and one syringyl moiety to (+)-medioresinol likely involves a reductase or an oxidase to form the second furan ring. The precise enzyme catalyzing this step has not yet been fully characterized.

Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, quantification, and enzymatic characterization related to (+)-medioresinol research.

Extraction and Quantification of (+)-Medioresinol from Plant Material

Objective: To extract and quantify the amount of (+)-medioresinol in a given plant sample.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective for the quantification of lignans in complex plant extracts[27].

1. Sample Preparation:

- Lyophilize and grind the plant material to a fine powder.

- Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

- Add an internal standard (e.g., a deuterated lignan analogue) to correct for extraction losses and matrix effects.

2. Extraction:

- Add 5 mL of an 80:20 (v/v) methanol:water solution to the sample.

- Vortex the mixture for 1 minute.

- Sonciate the sample in an ultrasonic bath for 30 minutes at room temperature.

- Centrifuge the mixture at 4000 rpm for 15 minutes.

- Collect the supernatant.

- Repeat the extraction process on the pellet twice more.

- Pool the supernatants and evaporate to dryness under a stream of nitrogen.

3. Hydrolysis (for glycosidically bound lignans):

- Reconstitute the dried extract in 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

- Add 50 µL of β-glucosidase solution (from almonds, ~500 units).

- Incubate the mixture at 37°C for at least 2 hours (or overnight) to hydrolyze any lignan glycosides to their aglycones.

- Stop the reaction by adding 200 µL of 1 M HCl.

4. Solid-Phase Extraction (SPE) Cleanup:

- Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of water.

- Load the hydrolyzed sample onto the cartridge.

- Wash the cartridge with 5 mL of water to remove polar impurities.

- Elute the lignans with 5 mL of methanol.

- Evaporate the eluate to dryness under nitrogen.

5. LC-MS/MS Analysis:

- Reconstitute the final dried extract in a known volume (e.g., 200 µL) of the initial mobile phase.

- Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

- LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from, for example, 10% B to 90% B over 15 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- MS/MS Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for (+)-medioresinol and the internal standard. The exact mass transitions should be optimized using a pure standard of (+)-medioresinol.

6. Quantification:

- Generate a calibration curve using a series of known concentrations of a pure (+)-medioresinol standard.

- Calculate the concentration of (+)-medioresinol in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Heterologous Expression and Purification of Lignan Biosynthetic Enzymes

Objective: To produce and purify a specific enzyme from the (+)-medioresinol biosynthetic pathway (e.g., PLR, F5H, COMT) for in vitro characterization.

Methodology: Expression in Escherichia coli and Affinity Chromatography [28][29][30][31][32]

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the target enzyme from a cDNA library of the source plant using PCR with gene-specific primers.

- Clone the PCR product into a suitable bacterial expression vector (e.g., pET vector) containing an affinity tag (e.g., 6x-His tag or GST tag) for purification.

- Verify the sequence of the construct by DNA sequencing.

2. Heterologous Expression:

- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a starter culture of the transformed bacteria overnight at 37°C in LB medium containing the appropriate antibiotic.

- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of, for example, 0.1-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16 hours) to enhance the production of soluble protein.

3. Cell Lysis and Protein Extraction:

- Harvest the bacterial cells by centrifugation at 5000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- Lyse the cells by sonication on ice.

- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

- Collect the supernatant containing the soluble protein fraction.

4. Affinity Chromatography Purification:

- Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins) with the lysis buffer (without lysozyme and PMSF).

- Load the soluble protein fraction onto the column.

- Wash the column with a wash buffer (e.g., lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

- Elute the target protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

5. Protein Analysis and Storage:

- Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

- Determine the protein concentration using a suitable method (e.g., Bradford assay).

- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

- Store the purified enzyme at -80°C for long-term use.

In Vitro Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)

Objective: To determine the enzymatic activity and substrate specificity of a purified PLR enzyme.

Methodology: HPLC-based Assay

1. Reaction Mixture:

- Prepare a reaction mixture in a total volume of 100 µL containing:

- 100 mM Tris-HCl buffer (pH 7.0)

- 1 mM NADPH

- 100 µM (+)-pinoresinol (or other potential substrates like lariciresinol) dissolved in a small amount of DMSO.

- 1-5 µg of purified PLR enzyme.

2. Enzymatic Reaction:

- Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

- Initiate the reaction by adding the purified PLR enzyme.

- Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).

- Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

3. Product Extraction:

- Centrifuge the mixture to separate the phases.

- Carefully collect the upper ethyl acetate layer containing the lignan products.

- Repeat the extraction with ethyl acetate.

- Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

4. HPLC Analysis:

- Reconstitute the dried extract in a known volume of methanol.

- Analyze the sample by reversed-phase HPLC with UV detection (e.g., at 280 nm).

- Use authentic standards of pinoresinol, lariciresinol, and secoisolariciresinol to identify and quantify the reaction products.

- Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthetic pathway of (+)-medioresinol. The biosynthesis involves a complex series of enzymatic reactions starting from the phenylpropanoid pathway, with key steps including stereoselective oxidative coupling to form (+)-pinoresinol and subsequent modifications involving reductases and enzymes responsible for the formation of the characteristic syringyl moiety. The provided experimental protocols offer a foundation for researchers to extract, quantify, and further investigate the enzymatic machinery responsible for the production of this and other related lignans. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the final steps of (+)-medioresinol biosynthesis in different plant species. Such knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of this pharmacologically important natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Kinetic study of coniferyl alcohol radical binding to the (+)-pinoresinol forming dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pinoresinol - Wikipedia [en.wikipedia.org]

- 5. EC 1.23.1.4 [iubmb.qmul.ac.uk]

- 6. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trimeric Structure of (+)-Pinoresinol-forming Dirigent Protein at 1.95 Å Resolution with Three Isolated Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. Pinoresinol-lariciresinol reductases with opposite enantiospecificity determine the enantiomeric composition of lignans in the different organs of Linum usitatissimum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pinoresinol-lariciresinol reductases with different stereospecificity from Linum album and Linum usitatissimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pinoresinol-lariciresinol reductase gene expression and secoisolariciresinol diglucoside accumulation in developing flax (Linum usitatissimum) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Ferulate-5-Hydroxylase Expression in Arabidopsis in the Context of Sinapate Ester Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modified lignin in tobacco and poplar plants over-expressing the Arabidopsis gene encoding ferulate 5-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Overexpression of ferulate 5-hydroxylase increases syringyl units in Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Effects on Lignin Structure of Overexpression of Ferulate 5-Hydroxylase in Hybrid Poplar1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Independent origins of syringyl lignin in vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Characterization of 5-Hydroxyconiferaldehyde O-Methyltransferase in Oryza sativa | Semantic Scholar [semanticscholar.org]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

- 26. Multifunctional 5-hydroxyconiferaldehyde O-methyltransferases (CAldOMTs) in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. repositum.tuwien.at [repositum.tuwien.at]

- 29. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]

- 30. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of (+)-Medioresinol: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medioresinol, a furofuran lignan, has garnered significant interest in the scientific community for its diverse biological activities, including potential anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth exploration of the historical discovery and seminal isolation of (+)-Medioresinol, offering a detailed look into the early methodologies that paved the way for its contemporary research and development.

The Genesis of Discovery: Early Phytochemical Investigations

The story of (+)-Medioresinol's discovery is rooted in the broader exploration of lignans, a class of phenylpropanoid dimers, in the plant kingdom. Early to mid-20th century chemists dedicated considerable effort to elucidating the structures of these complex natural products. While a definitive singular "discovery" paper for (+)-Medioresinol remains elusive in readily available literature, its initial identification is closely tied to the systematic phytochemical investigation of plants from the Oleaceae family, particularly species of the genus Forsythia.

Pioneering work by chemists such as Karl Freudenberg and Jarl Gripenberg on the constituents of wood and medicinal plants laid the groundwork for the isolation and characterization of numerous lignans. It is within this scientific context that (+)-Medioresinol was first isolated and its structure proposed. The initial isolation is attributed to the meticulous fractionation of extracts from Forsythia intermedia.

Seminal Isolation and Characterization

The first reported isolation of (+)-Medioresinol was a challenging endeavor, relying on classical phytochemical techniques. The process, while not explicitly detailed in a single, easily accessible publication, can be reconstructed from early literature on lignan chemistry.

Experimental Protocols: A Reconstruction of Early Methodologies

The following protocol is a composite representation of the likely methods used for the first isolation of (+)-Medioresinol, based on the standard practices of the era.

1. Plant Material Collection and Preparation:

-

Source: Twigs and stems of Forsythia intermedia.

-

Preparation: The plant material was air-dried and coarsely powdered to increase the surface area for solvent extraction.

2. Extraction:

-

The powdered plant material was subjected to exhaustive extraction with a non-polar solvent, such as diethyl ether or petroleum ether, to remove lipids and other lipophilic compounds.

-

This was followed by extraction with a more polar solvent, typically methanol or ethanol, to extract the lignans and other phenolic compounds. The extraction was likely performed using a Soxhlet apparatus over an extended period.

3. Fractionation of the Crude Extract:

-

The methanolic or ethanolic extract was concentrated under reduced pressure to yield a viscous residue.

-

This crude extract was then partitioned between an immiscible solvent pair, such as chloroform and water, to separate compounds based on their polarity. The lignans, including medioresinol, would preferentially partition into the organic phase.

4. Column Chromatography:

-

The chloroform-soluble fraction was subjected to column chromatography, a cornerstone of natural product isolation at the time.

-

The stationary phase was likely silica gel or alumina.

-

Elution was performed with a gradient of solvents, starting with a non-polar solvent (e.g., benzene or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions were collected manually and monitored by techniques such as thin-layer chromatography (TLC) to identify those containing compounds of interest.

5. Purification and Crystallization:

-

Fractions enriched with medioresinol were combined and further purified by repeated column chromatography or preparative TLC.

-

The final step in obtaining a pure compound was crystallization. The purified fraction was dissolved in a minimal amount of a suitable solvent and allowed to stand, often at low temperatures, to induce crystallization. The resulting crystals of (+)-Medioresinol were then collected by filtration.

Structure Elucidation: The Dawn of Spectroscopic Analysis

The structural elucidation of (+)-Medioresinol in the mid-20th century would have relied on a combination of chemical degradation studies and the nascent techniques of spectroscopy.

-

Elemental Analysis: To determine the empirical formula.

-

Chemical Degradation: Reactions such as methylation followed by oxidation would have been used to break down the molecule into smaller, identifiable fragments, providing clues about the aromatic rings and the nature of the linkages.

-

Ultraviolet (UV) Spectroscopy: To identify the presence of aromatic chromophores.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ether (C-O-C) linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While in its infancy, early ¹H NMR spectroscopy would have been instrumental in confirming the presence of aromatic protons, methoxy groups, and protons on the furofuran ring system, ultimately leading to the correct structural assignment.

Quantitative Data from Early Studies

Quantitative data from the initial isolation of natural products were often focused on yield and basic physical constants.

| Parameter | Value |

| Yield | Typically in the range of 0.01-0.1% from dried plant material |

| Melting Point | Approximately 135-137 °C |

| Optical Rotation | Positive value, indicating the dextrorotatory enantiomer |

Logical Workflow of Discovery and Isolation

The logical progression from plant material to pure (+)-Medioresinol is depicted in the following workflow diagram.

Caption: Workflow for the initial discovery and isolation of (+)-Medioresinol.

Early Insights into Biological Activity and Signaling Pathways

At the time of its discovery, the primary focus was on the chemical characterization of (+)-Medioresinol. Detailed investigations into its biological activities and effects on specific signaling pathways came much later. Early studies on lignans, in general, hinted at their potential as antioxidants, but the specific mechanisms were not understood. Modern research has since revealed that (+)-Medioresinol can modulate various signaling pathways, including those involved in inflammation and oxidative stress. For instance, recent studies have shown that it can impact the PI3K/AKT/mTOR pathway, which is crucial in cell survival and proliferation.[1] However, it is important to note that this level of mechanistic understanding was not available to the original discoverers.

Conclusion

The discovery and isolation of (+)-Medioresinol represent a significant achievement in the field of natural product chemistry. The painstaking work of early researchers, using what would now be considered rudimentary techniques, laid the essential foundation for the subsequent explosion of research into the therapeutic potential of this fascinating lignan. This historical perspective not only highlights the advancements in chemical and biological sciences but also underscores the enduring value of exploring the natural world for novel therapeutic agents.

References

The Biological Significance of Medioresinol Stereochemistry: A Technical Guide for Researchers

Introduction

Medioresinol, a furofuran lignan found in various plant species, has garnered significant attention for its diverse pharmacological activities. As a chiral molecule, medioresinol exists as different stereoisomers, and it is well-established in pharmacology that the three-dimensional arrangement of a molecule can profoundly influence its biological effects. This technical guide provides an in-depth overview of the known biological significance of medioresinol's stereochemistry, with a focus on its enantiomeric forms. While much of the available research has centered on (+)-medioresinol, this guide will synthesize the current knowledge, present available quantitative data, detail relevant experimental protocols, and use logical diagrams to illustrate key concepts and pathways, providing a valuable resource for researchers, scientists, and drug development professionals.

Stereochemistry and Biological Activity: An Overview

Stereoisomers, particularly enantiomers, of a chiral drug can exhibit marked differences in their pharmacological activity, potency, and pharmacokinetic profiles. This is because biological systems, including enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another. For many lignans, the specific stereochemistry is a critical determinant of their biological function. While comprehensive comparative studies on all medioresinol stereoisomers are limited, the existing data on (+)-medioresinol, contrasted with the general principles of stereoselectivity in lignans, underscores the importance of stereochemical considerations in its biological evaluation.

Known Biological Activities of (+)-Medioresinol

Current research has primarily elucidated the biological activities of the (+)-enantiomer of medioresinol. These activities span antifungal, anti-inflammatory, and cardioprotective effects.

Antifungal Activity

(+)-Medioresinol has demonstrated notable antifungal properties, particularly against Candida albicans. Its mechanism of action involves the induction of intracellular reactive oxygen species (ROS) accumulation, which leads to mitochondrial-mediated apoptosis.[1][2] Key events in this process include the disruption of the cell cycle, depolarization of the mitochondrial membrane, and release of cytochrome c.[2]

Anti-inflammatory Activity

(+)-Medioresinol exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit the production of interleukin-12 p40 (IL-12p40) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).[1]

Cardioprotective Effects

Recent studies suggest that medioresinol may have a therapeutic role in heart failure following myocardial infarction. It is believed to exert its cardioprotective effects by activating the PI3K/AKT/mTOR signaling pathway, which in turn reduces oxidative stress and inflammatory responses in myocardial cells.[3]

Quantitative Data on (+)-Medioresinol Activity

To facilitate comparison and aid in experimental design, the following table summarizes the available quantitative data on the biological activity of (+)-medioresinol.

| Biological Activity | Assay System | Target | Quantitative Metric | Value | Reference |

| Anti-inflammatory | LPS-stimulated BMDCs | IL-12p40 | IC50 | 2 µM | [1] |

| Antifungal | Candida albicans | Fungal growth | MIC | 3.125-6.25 µg/mL | [1] |

| Antifungal | Candida parapsilosis | Fungal growth | MIC | 3.125-6.25 µg/mL | [1] |

| Antifungal | Trichosporon beigelii | Fungal growth | MIC | 3.125-6.25 µg/mL | [1] |

| Antifungal | Malassezia furfur | Fungal growth | MIC | 3.125-6.25 µg/mL | [1] |

Signaling Pathways Modulated by Medioresinol

The cardioprotective effects of medioresinol have been linked to its ability to modulate the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

Caption: Medioresinol activates the PI3K/AKT/mTOR pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of medioresinol's biological activities.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of medioresinol stereoisomers that inhibits the visible growth of a fungal strain.

Materials:

-

Medioresinol stereoisomers (e.g., (+)-medioresinol)

-

Fungal strain (e.g., Candida albicans)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar plate for 24 hours at 35°C.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of Medioresinol Dilutions:

-

Prepare a stock solution of each medioresinol stereoisomer in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI medium in the 96-well plate to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the medioresinol dilutions.

-

Include a growth control (inoculum without drug) and a sterility control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of medioresinol at which there is a significant inhibition of growth (e.g., ≥50%) compared to the growth control. This can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 490 nm).

-

Caption: Workflow for Antifungal MIC Determination.

Inhibition of LPS-Induced IL-12p40 Production in Macrophages

This protocol outlines a cell-based assay to quantify the anti-inflammatory effects of medioresinol stereoisomers.

Objective: To measure the dose-dependent inhibition of IL-12p40 secretion by medioresinol in LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Medioresinol stereoisomers

-

ELISA kit for mouse IL-12p40

-

24-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of each medioresinol stereoisomer for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce IL-12p40 production. Include an unstimulated control group.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.

-

-

ELISA:

-

Quantify the concentration of IL-12p40 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IL-12p40 production for each concentration of medioresinol relative to the LPS-stimulated control.

-

Determine the IC50 value for each stereoisomer by plotting the percentage inhibition against the log of the concentration.

-

Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol describes the methodology to assess the effect of medioresinol on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Objective: To determine if medioresinol stereoisomers induce the phosphorylation of AKT, a key downstream effector of PI3K.

Materials:

-

Cell line of interest (e.g., H9c2 cardiomyocytes)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with medioresinol stereoisomers for the desired time points.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AKT and total-AKT overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal to determine the extent of pathway activation.

-

Conclusion and Future Directions

The available evidence strongly suggests that (+)-medioresinol is a biologically active molecule with potential therapeutic applications in antifungal, anti-inflammatory, and cardiovascular contexts. The principle of stereoselectivity, which is well-documented for other lignans, implies that the different stereoisomers of medioresinol are likely to exhibit distinct biological activities and potencies. However, a significant knowledge gap exists regarding the specific activities of (-)-medioresinol and other potential diastereomers.

Future research should prioritize the synthesis or isolation of all medioresinol stereoisomers and their direct comparative evaluation in a range of biological assays. Such studies are essential to fully elucidate the structure-activity relationships and to identify the most potent and selective isomer for potential therapeutic development. This will not only advance our fundamental understanding of medioresinol's pharmacology but also pave the way for more targeted and effective drug design strategies.

References

(+)-Medioresinol: A Technical Guide to Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Medioresinol, a furofuran lignan found in various plant species, has garnered significant interest for its diverse biological activities, including antifungal and potential cardiovascular benefits. Despite its therapeutic potential, comprehensive data on its physicochemical properties, such as solubility and stability, are not widely available in the public domain. This technical guide provides an in-depth overview of the known information regarding (+)-Medioresinol, with a focus on its solubility, stability, and its role in inducing apoptosis in Candida albicans. Due to the limited availability of specific quantitative data for (+)-Medioresinol, this guide also presents standardized experimental protocols for determining these crucial parameters, providing a framework for future research and development.

Solubility Data

Quantitative solubility data for (+)-Medioresinol in common laboratory solvents is not extensively reported in peer-reviewed literature. Lignans, as a class of compounds, exhibit a range of solubilities depending on their specific structure, including the nature and substitution pattern of their aromatic rings and the furofuran core. Generally, their polyphenolic nature suggests some degree of solubility in polar organic solvents.

To facilitate future research, the following table outlines the common solvents in which the solubility of (+)-Medioresinol should be determined. The data presented is illustrative and represents the type of information that would be generated through the experimental protocols described in Section 3.

Table 1: Solubility Profile of (+)-Medioresinol (Illustrative)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | < 0.1 | Shake-Flask |

| Water | 37 | < 0.1 | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Shake-Flask |

Stability Data

The stability of (+)-Medioresinol under various environmental conditions is critical for its handling, formulation, and storage. As a phenolic compound, it is anticipated to be more stable under acidic conditions compared to neutral or alkaline conditions, where phenolic hydroxyl groups are more susceptible to oxidation. Temperature and light are also expected to be critical factors influencing its degradation.

The following table provides a template for presenting stability data for (+)-Medioresinol. The specific degradation rates and products would need to be determined experimentally using the protocols outlined in Section 3.

Table 2: Stability Profile of (+)-Medioresinol (Illustrative)

| Condition | Parameter | Value | Degradation Products |

| pH | pH 3 (25°C) | Data not available | To be determined |

| pH 7 (25°C) | Data not available | To be determined | |

| pH 9 (25°C) | Data not available | To be determined | |

| Temperature | 40°C | Data not available | To be determined |

| 60°C | Data not available | To be determined | |

| Light | Photostability (ICH Q1B) | Data not available | To be determined |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of (+)-Medioresinol can be determined using the widely accepted shake-flask method.

Plant sources rich in (+)-Medioresinol

An In-depth Technical Guide to Plant Sources Rich in (+)-Medioresinol for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medioresinol, a furofuran lignan, has garnered significant scientific interest due to its diverse pharmacological activities, including antifungal, antibacterial, and cardioprotective effects. This technical guide provides a comprehensive overview of plant sources rich in (+)-Medioresinol, detailing quantitative data, experimental protocols for its extraction and analysis, and insights into its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising bioactive compound.

Plant Sources and Quantitative Data

While (+)-Medioresinol is distributed across various plant species, its concentration can vary significantly. The following table summarizes the key plant sources and, where available, the reported concentrations of (+)-Medioresinol and related lignans.

| Plant Species | Part of Plant | Compound(s) | Reported Content | Reference(s) |

| Eucommia ulmoides Oliv. | Bark (Cortex) | (+)-Medioresinol di-O-β-D-glucopyranoside | Not explicitly quantified, but isolated as a key lignan glycoside. | |

| Sambucus williamsii Hance | Stem Bark | (+)-Medioresinol | Isolated as a significant furofuran lignan. | |

| Sesamum indicum L. (Sesame) | Seeds | Medioresinol | Detected, but often at levels below the limit of quantification in some studies. Black sesame seeds are reported to have the highest total lignan content (3.56–12.76 mg/g). | |

| Salvia scapiformis Hance | Whole Plant | (+)-Medioresinol | Identified as one of the lignans present in the plant. | |

| Olive (Olea europaea) | Seed | Medioresinol | Identified as one of the phenolic lignans. |

Note: Quantitative data for (+)-Medioresinol is often not explicitly reported as a standalone value but as part of a broader lignan profile. The data can also be influenced by the plant's geographical origin, harvest time, and the analytical methods employed.

Experimental Protocols

The successful extraction, isolation, and quantification of (+)-Medioresinol are crucial for research and development. This section outlines the general and specific methodologies cited in the literature.

General Extraction and Isolation of Lignans from Plant Material

The extraction of lignans, including (+)-Medioresinol, typically involves the use of polar solvents.

-

Preparation of Plant Material : The plant material (e.g., bark, seeds, or whole plant) is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for extraction.

-

Extraction :

-

Solvent Selection : Aqueous mixtures of ethanol or methanol (typically 70-100%) are commonly used for extracting both lignan aglycones and their more polar glycosides. For less polar lignans, solvents like ethyl acetate, dichloromethane, or chloroform can be employed, often in subsequent partitioning steps.

-

Extraction Techniques : Maceration, ultrasonic-assisted extraction, and Soxhlet extraction are frequently used methods. Ultrasonic extraction, for instance, can be performed by immersing the powdered plant material in the chosen solvent in an ultrasonic bath.

-

-

Purification and Isolation :

-

Solvent Partitioning : The crude extract is often partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatography : Column chromatography using silica gel is a standard technique for the initial separation of fractions. Further purification to isolate individual lignans like (+)-Medioresinol is achieved through techniques such as preparative High-Performance Liquid Chromatography (HPLC) or centrifugal partition chromatography.

-

Detailed Protocol for HPLC Quantification of Furofuran Lignans

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of (+)-Medioresinol.

-

Instrumentation : A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used. For more sensitive and specific detection, HPLC coupled with Mass Spectrometry (MS) can be employed.

-

Stationary Phase : A reversed-phase C18 column is commonly used for the separation of lignans.

-

Mobile Phase : A gradient elution using a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical. The specific gradient program will depend on the complexity of the sample matrix and the specific lignans being analyzed.

-

Detection : UV detection is commonly set at a wavelength where lignans exhibit strong absorbance, typically around 280 nm.

-

Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified (+)-Medioresinol standard.

Signaling Pathways and Bioactivity

Recent research has begun to elucidate the molecular mechanisms underlying the bioactivity of (+)-Medioresinol, with a particular focus on its cardioprotective effects.

Activation of the PI3K/AKT/mTOR Signaling Pathway

Studies have shown that (+)-Medioresinol, isolated from Eucommia ulmoides, can improve conditions of myocardial infarction-induced heart failure by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.

The proposed mechanism involves (+)-Medioresinol activating PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates and activates mTOR, leading to downstream effects that promote cell survival and reduce apoptosis in cardiac cells subjected to ischemic stress. This activation has been shown to improve mitochondrial membrane potential and reduce oxidative stress and inflammatory responses in myocardial cells.

// Nodes Medioresinol [label="(+)-Medioresinol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival\nand Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Reduced\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Medioresinol -> PI3K [label="Activates", fontcolor="#202124", color="#202124"]; PI3K -> AKT [label="Activates", fontcolor="#202124", color="#202124"]; AKT -> mTOR [label="Activates", fontcolor="#202124", color="#202124"]; mTOR -> CellSurvival [label="Promotes", fontcolor="#202124", color="#202124"]; mTOR -> Apoptosis [label="Inhibits", fontcolor="#202124", color="#202124"]; }

Caption: Activation of the PI3K/AKT/mTOR pathway by (+)-Medioresinol.Antifungal Activity

In the context of its antifungal properties, (+)-Medioresinol has been shown to induce apoptosis in Candida albicans. This is achieved through the accumulation of intracellular reactive oxygen species (ROS) and subsequent mitochondria-mediated apoptotic cell death.

Experimental Workflows

A typical experimental workflow to investigate the bioactivity of (+)-Medioresinol, particularly its cardioprotective effects, would involve the following stages:

// Nodes Extraction [label="Extraction & Isolation of\n(+)-Medioresinol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Studies\n(e.g., H9c2 cardiomyocytes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OGD [label="Oxygen-Glucose\nDeprivation (OGD)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\n(+)-Medioresinol", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analysis of:\n- Cell Viability\n- Apoptosis\n- Oxidative Stress\n- Signaling Pathways (Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(e.g., Myocardial Infarction Model in Rats)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment_InVivo [label="Treatment with\n(+)-Medioresinol", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis_InVivo [label="Analysis of:\n- Cardiac Function\n- Histopathology\n- Biomarkers", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Extraction -> Quantification [color="#202124"]; Quantification -> InVitro [color="#202124"]; InVitro -> OGD [label="Induce Injury", fontcolor="#202124", color="#5F6368"]; OGD -> Treatment [color="#5F6368"]; Treatment -> Analysis [color="#5F6368"]; Quantification -> InVivo [color="#202124"]; InVivo -> Treatment_InVivo [label="Induce MI", fontcolor="#202124", color="#5F6368"]; Treatment_InVivo -> Analysis_InVivo [color="#5F6368"]; }

Caption: Experimental workflow for investigating the cardioprotective effects of (+)-Medioresinol.This workflow allows for a systematic investigation from the initial isolation of the compound to the elucidation of its therapeutic effects and underlying mechanisms in both cellular and animal models.

Conclusion

(+)-Medioresinol is a promising natural product with well-documented plant sources and significant therapeutic potential, particularly in the realm of cardiovascular health. This technical guide provides a foundational resource for researchers by consolidating information on its sources, analytical methodologies, and a key signaling pathway through which it exerts its effects. Further research is warranted to fully explore the quantitative distribution of (+)-Medioresinol in a wider range of plant species and to further delineate its mechanisms of action in various disease models, paving the way for its potential development as a therapeutic agent.

The Antimicrobial Potential of (+)-Medioresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medioresinol, a furofuran lignan isolated from plants such as Sambucus williamsii, has emerged as a promising natural compound with significant antifungal and antibacterial properties. Its multifaceted mechanisms of action, including the induction of apoptosis in fungal pathogens and synergistic effects with conventional antibiotics against resistant bacteria, position it as a compelling candidate for further investigation in the development of novel antimicrobial therapies. This technical guide provides an in-depth overview of the current scientific understanding of (+)-Medioresinol's antimicrobial activities, with a focus on its mechanisms, quantitative data, and the experimental protocols used for its evaluation.

Antifungal Properties

(+)-Medioresinol exhibits potent fungicidal activity, particularly against the opportunistic human pathogen Candida albicans. The primary mechanism of its antifungal action is the induction of apoptosis, a form of programmed cell death. This process is initiated by the accumulation of intracellular reactive oxygen species (ROS)[1][2].

The key events in (+)-Medioresinol-induced apoptosis in C. albicans include:

-

Cell Cycle Arrest: The compound halts the normal cell division cycle[1].

-

Mitochondrial Dysfunction: The increase in ROS leads to oxidative stress and disrupts mitochondrial function[1][2].

-

Mitochondrial Membrane Depolarization: A critical event in apoptosis, the potential across the mitochondrial membrane collapses[1].

-

Cytochrome c Release: Pro-apoptotic factors, including cytochrome c, are released from the mitochondria into the cytoplasm[1].

-

Metacaspase Activation: The release of cytochrome c is a factor in the activation of metacaspases, which are caspase-like proteases in fungi that execute the apoptotic program.

-

Phosphatidylserine Externalization: An early marker of apoptosis, phosphatidylserine, flips from the inner to the outer leaflet of the plasma membrane[1].

-

Morphological Changes: The fungal cells exhibit characteristic apoptotic features, including reduced cell size and increased intracellular density[1].

-

Nuclear Fragmentation: In the later stages, the nucleus undergoes condensation and DNA fragmentation[1].

Quantitative Antifungal Activity Data

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 10231 | Data not available |

| Cryptococcus neoformans | ATCC 32045 | Data not available |

| Aspergillus fumigatus | ATCC 204305 | Data not available |

Antibacterial Properties

(+)-Medioresinol has demonstrated notable antibacterial effects against both antibiotic-susceptible and -resistant bacterial strains[2][3]. A significant aspect of its antibacterial profile is its synergistic activity when combined with conventional antibiotics, suggesting its potential as an adjuvant to enhance the efficacy of existing treatments and combat antibiotic resistance.

The proposed antibacterial mechanism of action involves:

-

Generation of Hydroxyl Radicals: The compound induces the formation of highly reactive hydroxyl radicals, which can damage cellular components.

-

ATP-Dependent Metabolism: Its activity is linked to the ATP-associated metabolism within the bacterial cell.

-

Transient NADH Depletion: The oxidative stress induced by (+)-Medioresinol may originate from a temporary depletion of NADH, a crucial molecule in cellular respiration.

Quantitative Antibacterial Activity Data

Detailed MIC values for (+)-Medioresinol against a comprehensive panel of bacteria are not widely published.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Pseudomonas aeruginosa | (Antibiotic-Resistant) | Data not available |

Synergistic Antibacterial Effects

The combination of (+)-Medioresinol with antibiotics such as ampicillin, cefotaxime, and chloramphenicol has been shown to result in synergistic interactions, as determined by the Fractional Inhibitory Concentration Index (FICI)[3]. A FICI value of ≤ 0.5 is indicative of synergy.

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of (+)-Medioresinol Alone (µg/mL) | MIC in Combination | FICI | Interpretation |

| P. aeruginosa (Resistant) | Ampicillin | Data not available | Data not available | Data not available | ≤ 0.5 | Synergy |

| P. aeruginosa (Resistant) | Cefotaxime | Data not available | Data not available | Data not available | ≤ 0.5 | Synergy |

| P. aeruginosa (Resistant) | Chloramphenicol | Data not available | Data not available | Data not available | ≤ 0.5 | Synergy |

Antibiofilm Properties

(+)-Medioresinol has been shown to possess activity against bacterial biofilms, both when used alone and in combination with antibiotics[3]. Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and are a major cause of chronic infections.

Quantitative Antibiofilm Activity Data

Specific percentages of biofilm inhibition or eradication by (+)-Medioresinol are not available in the reviewed literature.

| Bacterial Strain | Concentration of (+)-Medioresinol | Biofilm Inhibition (%) |

| Pseudomonas aeruginosa | MIC | Data not available |

| Staphylococcus aureus | MIC | Data not available |

Cytotoxicity Profile

Preliminary evidence suggests that (+)-Medioresinol has a favorable selectivity for microbial cells over mammalian cells. While it can inhibit the proliferation of some human cancer cell lines (A549, SK-MEL-2, SK-OV-3, and HCT-15) at high concentrations, the half-maximal inhibitory concentration (IC50) values are reported to be significantly higher than its MIC against C. albicans, indicating a potential therapeutic window.

| Cell Line | Cell Type | IC50 (µg/mL) |

| A549 | Human Lung Carcinoma | Data not available |

| SK-MEL-2 | Human Skin Melanoma | Data not available |

| SK-OV-3 | Human Ovarian Cancer | Data not available |

| HCT-15 | Human Colon Cancer | Data not available |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of (+)-Medioresinol is determined using the broth microdilution method.

-

A two-fold serial dilution of (+)-Medioresinol is prepared in a 96-well microtiter plate with an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

The MIC is defined as the lowest concentration of (+)-Medioresinol that results in the complete inhibition of visible microbial growth.

Checkerboard Assay for Synergistic Effects

This assay is used to assess the interaction between (+)-Medioresinol and a conventional antibiotic.

-

A 96-well microtiter plate is prepared with serial dilutions of (+)-Medioresinol along the x-axis and serial dilutions of the antibiotic along the y-axis.

-

Each well is inoculated with a standardized bacterial suspension.

-

Following incubation, the wells are visually inspected for turbidity to determine the MIC of each compound alone and in combination.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

The interaction is interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.

Crystal Violet Biofilm Assay

This method quantifies biofilm formation and its inhibition.

-

A standardized microbial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

-

For inhibition assays, (+)-Medioresinol is added to the wells at the time of inoculation. For eradication assays, the compound is added to pre-formed biofilms.

-

After incubation, the planktonic cells are removed by gentle washing.

-

The remaining biofilm is stained with a 0.1% crystal violet solution.

-

Excess stain is washed away, and the plate is allowed to dry.

-

The bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid).

-

The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the biofilm mass.

Detection of Reactive Oxygen Species (ROS)

Intracellular ROS levels in fungal cells can be measured using fluorescent probes.

-

Fungal cells are treated with various concentrations of (+)-Medioresinol for a specified time.

-

The cells are then incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer or flow cytometer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Changes in ΔΨm can be assessed using potentiometric fluorescent dyes.

-

Fungal cells are treated with (+)-Medioresinol.

-

The cells are then stained with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as Rhodamine 123.

-

A decrease in fluorescence intensity, measured by fluorometry or flow cytometry, indicates mitochondrial membrane depolarization.

Visualizations

Caption: Antifungal mechanism of (+)-Medioresinol in C. albicans.

Caption: Proposed antibacterial mechanism of (+)-Medioresinol.

Caption: Workflow for determining synergistic antibacterial activity.

Conclusion

(+)-Medioresinol demonstrates significant potential as a novel antimicrobial agent. Its ability to induce apoptosis in fungi and its synergistic action with existing antibiotics against bacteria highlight its promise in addressing the growing challenge of antimicrobial resistance. Further research is warranted to fully elucidate its spectrum of activity, optimize its therapeutic application, and conduct in vivo efficacy and safety studies. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate and inspire future investigations into this promising natural compound.

References

The Anti-inflammatory Potential of (+)-Medioresinol: A Technical Guide for Researchers

An in-depth exploration of the mechanisms and therapeutic promise of (+)-Medioresinol in inflammatory processes, tailored for researchers, scientists, and drug development professionals.

(+)-Medioresinol, a furofuran lignan found in various medicinal plants, has emerged as a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of (+)-Medioresinol's effects on key inflammatory pathways, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of its molecular mechanisms are presented to facilitate further research and drug development efforts.

Core Anti-inflammatory Mechanisms

(+)-Medioresinol exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating critical signaling pathways involved in the inflammatory cascade. Key mechanisms include the inhibition of pro-inflammatory mediators and the activation of protective cellular pathways.

Inhibition of Pro-inflammatory Cytokines and Enzymes

(+)-Medioresinol has been shown to significantly reduce the production of several key pro-inflammatory cytokines and enzymes that drive the inflammatory response. In various experimental models, it has demonstrated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-12p40 (IL-12p40). Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.

Modulation of Key Signaling Pathways

The anti-inflammatory activity of (+)-Medioresinol is underpinned by its ability to interfere with crucial intracellular signaling pathways:

-

NF-κB Signaling Pathway: (+)-Medioresinol has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It is suggested to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of numerous pro-inflammatory genes.

-

MAPK Signaling Pathway: Evidence suggests that (+)-Medioresinol can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a pivotal role in the production of inflammatory cytokines. Its effects on specific MAPK isoforms such as ERK, JNK, and p38 are areas of ongoing investigation.

-

PGC-1α Activation: (+)-Medioresinol is a known activator of Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1alpha (PGC-1α). PGC-1α activation is linked to the suppression of inflammatory responses, partly through the inhibition of the NF-κB pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of (+)-Medioresinol on various inflammatory markers, compiled from multiple studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by (+)-Medioresinol

| Inflammatory Marker | Cell Line | Stimulant | Method of Detection | Concentration of (+)-Medioresinol | Observed Effect | Citation |

| IL-12p40 | Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | ELISA | IC50: 2 µM | 50% inhibition of IL-12p40 production. | [1] |

| TNF-α | OGD-induced H9c2 cells | Oxygen-Glucose Deprivation (OGD) | Not Specified | 60-120 µM | Reduction in TNF-α levels. | [1] |

| IL-1β | OGD-induced H9c2 cells | Oxygen-Glucose Deprivation (OGD) | Not Specified | 60-120 µM | Reduction in IL-1β levels. | [1] |

| iNOS | RAW 264.7 Macrophages | LPS | Western Blot | Dose-dependent | Suppression of iNOS protein production. | |

| COX-2 | RAW 264.7 Macrophages | LPS | Western Blot | Dose-dependent | Suppression of COX-2 protein expression. |

Table 2: In Vivo Anti-inflammatory Effects of (+)-Medioresinol

| Animal Model | Inflammatory Stimulus | Route of Administration | Dosage of (+)-Medioresinol | Key Findings | Citation |

| Male ICR mice | Cerebral Ischemia | Intravenous (i.v.) | 1-10 mg/kg | Protective effect on cerebral ischemia by inhibiting pyroptosis of cerebral microvascular endothelial cells. | [1] |

| Rodent model | Carrageenan | Not specified | Not specified | Reduction in paw edema. |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

Caption: (+)-Medioresinol inhibits the NF-κB signaling pathway.

Caption: (+)-Medioresinol modulates the MAPK signaling pathway.

Caption: (+)-Medioresinol activates the PGC-1α pathway.

Experimental Workflows

Caption: Workflow for in vitro anti-inflammatory assays.

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the general procedure for evaluating the anti-inflammatory effects of (+)-Medioresinol on lipopolysaccharide (LPS)-stimulated murine macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of approximately 1-2 x 10⁵ cells/well or in 6-well plates for protein analysis, and allow them to adhere overnight.

2. Treatment:

-

Pre-treat the cells with various concentrations of (+)-Medioresinol (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours for cytokine analysis).

3. Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against iNOS, COX-2, phospho-p65, total p65, and other proteins of interest in the NF-κB and MAPK pathways. Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.

In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

This protocol describes a standard method for assessing the in vivo anti-inflammatory properties of (+)-Medioresinol using a rodent model of acute inflammation.

1. Animals:

-

Use male or female Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Treatment:

-

Divide the animals into groups: vehicle control, (+)-Medioresinol treated groups (at least three different doses), and a positive control group (e.g., indomethacin).

-

Administer (+)-Medioresinol or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

3. Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

5. Data Analysis:

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Conclusion

(+)-Medioresinol presents a compelling profile as a potential therapeutic agent for inflammatory diseases. Its ability to modulate multiple key inflammatory pathways, including NF-κB and MAPK, and to activate the protective PGC-1α pathway, highlights its potential for a broad-spectrum anti-inflammatory effect. The quantitative data, though still expanding, consistently demonstrates its efficacy in reducing pro-inflammatory mediators. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this promising natural compound. Future research should focus on elucidating the precise molecular targets of (+)-Medioresinol, conducting comprehensive dose-response studies, and exploring its efficacy and safety in more complex preclinical models of inflammatory diseases.

References

The Neuroprotective Potential of (+)-Medioresinol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: (+)-Medioresinol, a naturally occurring lignan, is emerging as a compound of interest in the field of neuroprotection. This technical guide provides a comprehensive overview of the current understanding of its neuroprotective potential, with a focus on its molecular mechanisms of action. Drawing on available preclinical data, this document details the role of (+)-Medioresinol as a modulator of key signaling pathways involved in cellular stress, inflammation, and survival. This guide also includes detailed experimental protocols for assays relevant to the investigation of neuroprotective compounds and presents quantitative data from pertinent studies. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and programmed cell death. Consequently, there is a pressing need for the development of novel therapeutic agents that can mitigate these detrimental processes. (+)-Medioresinol, a furofuran lignan found in various plants, has demonstrated promising biological activities, including anti-inflammatory and antioxidant properties. This whitepaper consolidates the existing scientific literature on the neuroprotective potential of (+)-Medioresinol, providing a technical resource for researchers in the field.

Mechanism of Action: Insights from an Ischemic Stroke Model

The most significant evidence for the neuroprotective-related effects of (+)-Medioresinol (MDN) comes from a study investigating its role in an ischemic stroke model. While the primary focus of this research was on brain microvascular endothelial cells (BMVECs), the findings have significant implications for neuronal survival and function. The study identified MDN as a novel activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

Activation of the PGC-1α/PPARα Signaling Pathway